(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule featuring multiple functional groups, including bromine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the bromobenzyl and iodobenzylidene groups: These groups are introduced via substitution reactions using bromobenzyl and iodobenzyl derivatives.
Ethoxylation and nitro group introduction: These steps involve the use of ethoxy and nitro reagents under controlled conditions to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-{4-[(4-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H20BrIN2O6 |
---|---|
Molecular Weight |
663.3 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(4-bromophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H20BrIN2O6/c1-3-34-23-12-17(10-20(28)24(23)35-14-16-5-8-19(27)9-6-16)11-21-26(31)36-25(29-21)18-7-4-15(2)22(13-18)30(32)33/h4-13H,3,14H2,1-2H3/b21-11- |
InChI Key |
ZSXOINNNOIVYQL-NHDPSOOVSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-])I)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-])I)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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